3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential pharmacological applications. This compound is characterized by its unique pyrazole structure, which is known for various biological activities, including anti-inflammatory and antimicrobial properties. The presence of both the fluorophenyl and toluidine groups enhances its chemical reactivity and biological profile.
The compound can be synthesized through various methods, primarily involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. Research has indicated that derivatives of pyrazole, including 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid, can be derived from acetylenic ketones and other substituted phenyl hydrazines .
This compound falls under the category of pyrazole derivatives, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazoles are classified based on their substituents and functional groups, making them versatile in synthetic organic chemistry.
The synthesis of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid typically involves a multi-step process:
The synthesis may utilize techniques such as thin-layer chromatography for monitoring reaction progress and mass spectrometry for confirming product identity and purity. Melting points are also determined to assess the physical properties of the synthesized compound .
The molecular structure of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid features:
The molecular formula is CHFNO, with a molar mass of approximately 275.27 g/mol. Structural analysis can be performed using NMR spectroscopy and X-ray crystallography to elucidate the precise arrangement of atoms within the molecule.
3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound are typically monitored using high-performance liquid chromatography (HPLC) or gas chromatography (GC) to ensure yield and purity.
The mechanism by which 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid exerts its biological effects is primarily linked to its interaction with specific biological targets:
Pharmacological studies indicate that pyrazole derivatives like this one often exhibit strong binding affinities to their targets, leading to significant biological responses .
3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
The structural configuration of 3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid positions it as a strategic scaffold for developing neuraminidase inhibitors targeting influenza viruses. Its aromatic substituents and carboxylic acid functionality enable precise interactions with conserved regions of the viral neuraminidase enzyme.
The compound's 4-fluorophenyl moiety exhibits optimal geometry for insertion into the secondary 150-cavity adjacent to neuraminidase's active site—a conserved region across influenza A strains. Computational docking simulations reveal that the fluorinated aromatic system engages in hydrophobic stacking with cavity residues (Trp178, Ile222), while the carboxylic acid group forms critical hydrogen bonds with arginine triad residues (Arg118, Arg292, Arg371) [4]. This dual interaction mechanism stabilizes the open conformation of the 150-loop, effectively blocking substrate access and reducing viral replication efficiency by >75% in cell-based assays [4].
Structural optimization studies demonstrate that derivatization of the pyrazole carboxylic acid into acylamide bioisosteres significantly enhances binding kinetics against H1N1 neuraminidase. The most potent analogues—particularly pentylamide and cyclohexylamide derivatives—achieve 50-fold improved binding affinity (Ki = 0.8 nM) compared to the parent acid, as quantified through surface plasmon resonance studies. This enhancement stems from extended van der Waals interactions with the 430-cavity hydrophobic region [4]. Molecular dynamics simulations confirm these derivatives maintain stable hydrogen-bonding networks while reducing solvent exposure of hydrophobic components, thereby optimizing target residence time [4].
Table 1: Neuraminidase Inhibition Parameters of Optimized Derivatives
Derivative R-Group | Ki (nM) | ΔG (kcal/mol) | Hydrophobic Contact Area (Ų) |
---|---|---|---|
Carboxylic acid (Parent) | 42.3 ± 1.5 | -9.1 | 185 |
Pentylamide | 0.82 ± 0.1 | -13.6 | 312 |
Cyclohexylamide | 0.79 ± 0.2 | -13.7 | 328 |
4-Fluorobenzylamide | 5.3 ± 0.8 | -11.2 | 275 |
The compound's structural mimicry of steroid scaffolds enables potent interactions with hormone receptors, positioning it as a candidate for breast cancer therapeutics. Strategic substitution patterns govern its selectivity profile against cancer-associated biomolecules.
Radioligand displacement assays confirm the parent compound exhibits moderate ERα affinity (IC₅₀ = 850 nM), attributable to its diaryl-heterocyclic core which mimics estradiol's A-ring geometry. Introduction of electron-withdrawing groups (e.g., -CF₃ at C4) enhances binding 8-fold (IC₅₀ = 106 nM) by optimizing hydrophobic complementarity with Leu387, Phe404, and Leu525 in the ligand-binding domain [4] [8]. Molecular dynamics trajectories reveal the carboxylic acid forms persistent hydrogen bonds with His524, while the p-tolyl methyl group occupies a hydrophobic subpocket typically engaged by estradiol's 17β-hydroxyl [8]. This hybrid binding mode differentiates it from classical estradiol mimetics, reducing competitive binding with endogenous estrogen in physiological models.
Systematic modification of the p-tolyl substituent reveals anticancer activity dependencies. The unsubstituted parent compound inhibits MCF-7 proliferation by 32% at 10μM, whereas 4-chloro analogues (e.g., 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid) achieve 78% inhibition through enhanced membrane permeability (LogP = 3.8 vs. 2.9) and prolonged target engagement (t₁/₂ > 6h) [9]. Crucially, N1-aryl diversification identifies ortho-substituted derivatives with dual ERα/HER2 inhibition, suppressing tumor growth in xenograft models by 89% at 50 mg/kg dosing [8]. QSAR models indicate potency correlates with Hammett σ values of N1-aryl substituents (R² = 0.91), validating electronic modulation as a key design strategy.
Table 2: Antiproliferative Activity Against MCF-7 Breast Cancer Cells
N1-Substituent | C3-Substituent | IC₅₀ (μM) | ERα Binding (IC₅₀ nM) | Log P |
---|---|---|---|---|
p-Tolyl | 4-Fluorophenyl | 18.5 ± 1.2 | 850 ± 45 | 2.92 |
3-Chlorophenyl | 4-Fluorophenyl | 6.1 ± 0.4 | 310 ± 22 | 3.84 |
4-Nitrophenyl | 4-Fluorophenyl | 3.7 ± 0.3 | 106 ± 9 | 3.05 |
4-Trifluoromethylphenyl | 4-Fluorophenyl | 4.9 ± 0.3 | 132 ± 11 | 3.92 |
The pyrazole core's capacity to modulate inflammatory enzymes stems from its electronic profile and spatial orientation, enabling selective cyclooxygenase inhibition without gastric toxicity associated with traditional NSAIDs.
In vitro COX-2 screening reveals the parent acid exhibits selective inhibition (IC₅₀ = 0.48 μM) over COX-1 (IC₅₀ = 28 μM), yielding a selectivity index of 58.3 [7] [8]. X-ray crystallography of the COX-2 complex confirms the carboxylic acid anchors to Tyr355 and Arg120 via ionic interactions, while the 4-fluorophenyl occupies the side-pocket typically accessed by diarylheterocycle-based inhibitors (e.g., celecoxib) [7]. Molecular dynamics simulations demonstrate >90% ligand occupancy at the active site over 100ns trajectories, with the p-tolyl methyl forming CH-π bonds with Val349. This binding mode reduces prostaglandin E₂ production in macrophages by 87% at 10μM concentration, outperforming indomethacin by 3.2-fold in ex vivo models [8].
The electron-withdrawing fluorine at C3's phenyl ring enhances COX-2 affinity by lowering the heterocycle's π-orbital energy, facilitating charge transfer interactions with COX-2's Tyr385 phenolic ring [4]. Conversion of the C5 carboxylic acid to ester or amide functionalities universally diminishes activity (>90% loss), confirming its role as a critical pharmacophore for ionic binding. Comparative studies of regioisomers reveal that N1-p-tolyl substitution (as in the parent compound) yields 5-fold greater COX-2 inhibition than N1-phenyl analogues, attributable to optimal hydrophobic contact with Leu352 [7]. Introduction of methyl groups at the pyrazole C4 position, however, induces steric clashes that reduce inhibitory potency by 60-75%, highlighting the cavity's geometric constraints [4] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0